1-(2-Isopropoxyphenyl)piperazine
Overview
Description
1-(2-Isopropoxyphenyl)piperazine is an organic compound . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms . Piperazine derivatives are known for their wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the intermolecular ring formation of aniline with nornitrogen mustard, yielding this compound .Molecular Structure Analysis
The molecular formula of this compound is C14H22N2O . This indicates that the compound contains 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Piperazine derivatives, including this compound, can undergo various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has been conducted on the synthesis of novel derivatives of piperazine compounds, including 1-(2-Isopropoxyphenyl)piperazine. These derivatives have been evaluated for their antidepressant and antianxiety activities. For example, Kumar et al. (2017) synthesized a novel series of piperazine derivatives and evaluated their antidepressant activities using behavioral tests on mice (Kumar et al., 2017).
Neurotransmitter Interaction Studies
Studies have also explored the interaction of piperazine derivatives with neurotransmitters. Fuller et al. (1978) investigated the effect of a piperazine compound on serotonin binding and its impact on serotonin turnover in rat brains (Fuller et al., 1978).
Development of Therapeutic Agents
Piperazine derivatives are being researched for their potential as therapeutic agents in various conditions. For example, the development of long-acting dopamine transporter ligands, including piperazine derivatives, is explored as potential cocaine-abuse therapeutic agents (Hsin et al., 2002).
Study of Serotonergic Neurotransmission
Piperazine derivatives are utilized in the study of serotonergic neurotransmission. Plenevaux et al. (2000) summarized research conducted with a radiolabeled antagonist for studying 5-HT1A receptors using positron emission tomography (PET) (Plenevaux et al., 2000).
Central Pharmacological Activity Research
Research on piperazine derivatives also includes their application in central pharmacological activity. Brito et al. (2018) described the use of piperazine derivatives for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).
Development of Radioprotective Agents
Filipová et al. (2020) synthesized novel 1-(2-hydroxyethyl)piperazine derivatives as potential radioprotective agents. These compounds showed promise in protecting human cells against radiation-induced apoptosis (Filipová et al., 2020).
Anti-Cancer Activity Research
Lv et al. (2019) conducted research on the synthesis and evaluation of a heterocyclic compound with a 1-arylpiperazine structure for anti-bone cancer activity (Lv et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-propan-2-yloxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJULELIONYLITF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449277 | |
Record name | 1-(2-isopropoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54013-91-1 | |
Record name | 1-(2-isopropoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(propan-2-yloxy)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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